molecular formula C15H22ClN3O2 B12113906 Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- CAS No. 86820-15-7

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-

Cat. No.: B12113906
CAS No.: 86820-15-7
M. Wt: 311.81 g/mol
InChI Key: YLRVRNVXMJXROY-UHFFFAOYSA-N
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Description

The compound Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is a benzamide derivative characterized by a chloroacetylated amino group at the 4-position of the benzene ring and a diethylaminoethyl side chain. This structure combines a polar, electron-withdrawing chloroacetyl group with a tertiary amine moiety, which is critical for interactions with biological targets such as ion channels or enzymes.

Properties

CAS No.

86820-15-7

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20)

InChI Key

YLRVRNVXMJXROY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Chloroacetylation of Anthranilamide Derivatives

A foundational approach involves chloroacetylation of anthranilamide (2-aminobenzamide) precursors. As demonstrated in [CN104672101A], anthranilamide reacts with chloroacetyl chloride in the presence of an inorganic base (e.g., sodium carbonate) or alkaline salts in polar aprotic solvents like dichloromethane or tetrahydrofuran. The acid-binding agent neutralizes HCl byproducts, driving the reaction toward completion. Typical conditions yield 4-chloroacetylamino benzamide intermediates with conversions exceeding 85%.

Diethylaminoethylamine Coupling

Subsequent functionalization with N,N-diethylethylenediamine introduces the 2-(diethylamino)ethyl substituent. The US3357978A patent outlines a transesterification-amidation sequence:

  • Methyl ester activation : Methyl 4-chloroacetylamino benzoate reacts with N,N-diethylethylenediamine in xylene using aluminum isopropylate as a catalyst. This facilitates methanol elimination, forming the secondary amide bond.

  • Hydrolysis : The intermediate undergoes acidic hydrolysis (HCl, reflux) to cleave the methyl ester, yielding the free carboxylic acid.

  • Final amidation : Thionyl chloride converts the acid to its acyl chloride, which reacts with diethylaminoethylamine to form the target compound.

Detailed Methodologies and Optimization

Direct Amide Coupling via Acyl Chlorides

A streamlined method from [PMC6661798] employs 4-(2-chloroacetamido)benzoic acid as the starting material:

  • Chloroacetylation : p-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol with triethylamine, yielding 4-(2-chloroacetamido)benzoic acid (85–90% yield).

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive benzoyl chloride derivative.

  • Amine coupling : The acyl chloride reacts with N,N-diethylethylenediamine in methanol or ethanol, producing the final benzamide. This method achieves 70–75% overall yield after recrystallization.

Table 1: Comparative Reaction Conditions for Acyl Chloride Route

StepReagents/ConditionsYield (%)Purity (HPLC)
ChloroacetylationChloroacetyl chloride, Et₃N, EtOH8995
Acyl chloride formationSOCl₂, reflux, 3 h9397
Amine couplingDiethylaminoethylamine, MeOH, 12 h7898

One-Pot Transamidation Approach

US3357978A describes a one-pot method using methyl 4-acetylamino benzoate derivatives:

  • Transesterification : Methyl esters react with excess diethylaminoethylamine in xylene at 100–120°C, catalyzed by aluminum isopropylate. Methanol is removed via azeotropic distillation to shift equilibrium.

  • In situ hydrolysis : Addition of aqueous HCl directly hydrolyzes the ester to the acid, which is then amidated without isolation. This method reduces purification steps, achieving 65–70% yield.

Critical Parameters and Yield Optimization

Solvent and Catalyst Selection

  • Xylene vs. ethylene glycol : Xylene facilitates azeotropic drying but requires higher temperatures (100–120°C). Ethylene glycol improves solubility of polar intermediates but complicates product isolation.

  • Catalysts : Aluminum isopropylate outperforms traditional bases (e.g., K₂CO₃) in transesterification, reducing reaction time from 24 h to 2–3 h.

Purification Techniques

  • Crystallization : Final products are purified via recrystallization from ethanol or ethanol-water mixtures, enhancing purity to >98%.

  • Acid-base extraction : Crude bases are dissolved in HCl, filtered, and precipitated with NaOH to remove unreacted amines.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NHCO), 7.85–7.70 (m, 4H, Ar-H), 4.20 (s, 2H, ClCH₂), 3.55 (t, 2H, NCH₂), 2.60 (q, 4H, CH₂CH₃), 1.05 (t, 6H, CH₃).

  • IR : 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–Cl).

Purity and Yield Trade-offs

  • Higher temperatures (120°C vs. 80°C) improve reaction rates but promote side reactions (e.g., over-chlorination), reducing yields by 10–15%.

  • Excess diethylaminoethylamine (3 eq.) ensures complete transamidation but necessitates rigorous post-reaction washing to remove residuals.

Industrial Scalability and Challenges

Cost-Efficiency Considerations

  • Chloroacetyl chloride is cost-effective but requires careful handling due to toxicity. Alternatives like chloroacetic anhydride are less reactive.

  • Solvent recovery : Xylene and ethanol are recycled via distillation, reducing material costs by 20–25% in large-scale batches .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Benzamide derivatives have been studied for their biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds like Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- exhibit significant antibacterial properties. For example, studies have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit enzyme activity essential for bacterial growth .
  • Anticancer Potential : Some derivatives have been explored for their potential in cancer therapy. The presence of specific substituents can enhance cytotoxicity against cancer cells by inducing apoptosis or inhibiting cancer cell proliferation .

Therapeutic Applications

The therapeutic applications of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- include:

  • Pharmaceutical Development : This compound can serve as a lead compound for developing new drugs targeting bacterial infections or cancer treatment.
  • Chemical Probes : Due to its unique structure, it can be utilized as a chemical probe in biological research to study specific pathways or mechanisms within cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Benzamide derivatives, including Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-, against Gram-positive and Gram-negative bacteria. The results demonstrated a marked reduction in bacterial growth at specific concentrations, indicating potential as a new antibiotic agent .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that this benzamide derivative significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The diethylaminoethyl side chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)

  • Structure: 4-amino substitution instead of chloroacetyl amino.
  • Metabolized by acetylation (N-acetylprocainamide, an active metabolite) .
  • Key Differences: The chloroacetyl group in the target compound introduces stronger electron-withdrawing effects compared to the amino group in procainamide. This may alter binding affinity to ion channels (e.g., SCN5A) and metabolic stability . Molecular weight: Procainamide (271.79 g/mol) vs. target compound (estimated ~326.8 g/mol due to chloroacetyl group) .

N-Acetylprocainamide Hydrochloride

  • Structure: Acetylated 4-amino group.
  • Pharmacology : Active metabolite of procainamide; less potent sodium channel blockade but retains potassium channel effects .
  • Comparison: Chloroacetyl vs.

Alloclamide (4-Chloro-N-[2-(diethylamino)ethyl]-2-(2-propenyloxy)benzamide)

  • Structure : Chloro and propenyloxy substituents at positions 4 and 2, respectively.
  • Pharmacology : Antitussive agent with local anesthetic properties .
  • Key Differences: Substitution pattern: Alloclamide’s 2-propenyloxy group introduces steric hindrance absent in the target compound.

Methylsulfonylamino-Substituted Benzamide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide)

  • Structure: Methylsulfonylamino group at the 4-position.
  • Pharmacology : Antiarrhythmic candidate with enhanced sulfonamide-mediated target interactions .
  • Comparison :
    • Chloroacetyl vs. methylsulfonyl: Both are electron-withdrawing, but the sulfonyl group’s higher polarity may improve solubility and protein binding .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Steric Considerations: The diethylaminoethyl chain is conserved across analogs, suggesting its necessity for cationic interactions with membrane receptors. Bulky substituents (e.g., 2-propenyloxy in alloclamide) may limit conformational flexibility .

Metabolic Stability

  • Procainamide undergoes hepatic acetylation, whereas the chloroacetyl group in the target compound may resist enzymatic hydrolysis, prolonging half-life .

Comparative Data Table

Compound Name Substituent (4-position) Molecular Weight (g/mol) Key Targets Clinical Use
Procainamide Amino 271.79 SCN5A, KCNH2 Antiarrhythmic
N-Acetylprocainamide Acetylamino 313.83 Potassium channels Antiarrhythmic metabolite
Target Compound Chloroacetylamino ~326.8 Hypothesized: SCN5A Under investigation
Alloclamide Chloro + propenyloxy 326.85 Cough receptors Antitussive
Methylsulfonylamino benzamide () Methylsulfonylamino ~350.0 Sodium/potassium channels Antiarrhythmic candidate

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